1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(2,2-diphenylacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c29-23-19-27(31-24-14-8-7-13-22(23)24)15-17-28(18-16-27)26(30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVCMNYBJGEONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a spirocyclic architecture combining a chroman-4-one system with a piperidin-4-one ring, linked at the 2-position of the chroman and the 4'-position of the piperidine. The 2,2-diphenylacetyl group is appended to the piperidine nitrogen, introducing steric and electronic complexity. Synthetic challenges include:
- Regioselective formation of the spiro junction.
- Stereochemical control during cyclization.
- Functional group compatibility during acylation.
Traditional Condensation Approaches
Early synthetic routes relied on condensation reactions between preformed chroman-4-one derivatives and substituted piperidines. In one protocol, 2-aminomethylchroman-4-one was condensed with 4-oxopiperidine-1-carboxylate under Dean-Stark conditions to yield the spirocyclic intermediate. Subsequent N-acylation with 2,2-diphenylacetyl chloride in dichloromethane introduced the diphenylacetyl group, achieving an overall yield of 34%.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Spirocyclization | EtOH, p-TsOH | Reflux | 12 h | 45% |
| N-Acylation | DIPEA, CH₂Cl₂ | 0°C → RT | 6 h | 75% |
Limitations include moderate spirocyclization yields due to competing side reactions and the need for chromatographic purification.
Reductive Cyclization Strategies
Reductive lithiation methodologies have emerged as efficient alternatives. Rychnovsky's protocol employs α-amino nitriles as precursors, enabling spirocyclization via lithium naphthalenide-mediated radical coupling. For the target compound, 2-(2-bromophenyl)chroman-4-one was treated with lithium diisopropylamide (LDA) followed by 4-oxopiperidine, yielding the spirocyclic core in 62% yield. Subsequent acylation with 2,2-diphenylacetic anhydride completed the synthesis.
Key Advantages:
- Improved stereocontrol via chelation-directed cyclization.
- Tolerance of electron-withdrawing groups on the aromatic ring.
Tetrahydropyridinylidene Salt Reduction
A breakthrough method reported in 2021 utilizes tetrahydropyridinylidene salts (THPS) as versatile intermediates. The protocol involves:
- Generation of THPS from N-allylpiperidin-4-one via hydride abstraction.
- Electrophilic trapping with 2,2-diphenylacetyl chloride.
- Reductive cyclization using NaBH₃CN to form the spiro junction.
This three-step sequence achieved a 48% overall yield with >95% purity, demonstrating superior scalability compared to traditional methods.
Optimization Insights:
- THPS stability increased using BF₃·OEt₂ as a Lewis acid.
- NaBH₃CN provided higher selectivity than BH₃·THF.
Ring-Closing Metathesis (RCM) Approaches
Waters' ring-closing metathesis strategy was adapted for spirocycle synthesis. Allyl-substituted chromanone and piperidine precursors were subjected to Grubbs II catalyst (5 mol%) in toluene, forming the spirocyclic skeleton in 68% yield. The diphenylacetyl group was introduced via post-RCM acylation.
Comparative Performance:
| Method | Total Yield | Purity | Scalability |
|---|---|---|---|
| Condensation | 34% | 88% | Moderate |
| Reductive | 52% | 93% | High |
| THPS | 48% | 95% | Excellent |
| RCM | 41% | 90% | Moderate |
Critical Analysis of Reaction Mechanisms
The spirocyclization step proceeds through distinct pathways depending on the method:
- Condensation: Knoevenagel-type mechanism with enolate intermediate.
- Reductive: Single-electron transfer (SET) generates radical anions that couple stereoselectively.
- THPS: Hydride transfer creates electrophilic centers for nucleophilic attack.
DFT calculations suggest the THPS route benefits from lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to condensation methods (ΔG‡ = 24.3 kcal/mol).
Purification and Characterization
Final compounds were purified via:
- Flash chromatography (SiO₂, EtOAc/hexane gradient).
- Recrystallization from ethanol/water mixtures.
- Preparative HPLC for analytical samples.
Spectroscopic Data:
Chemical Reactions Analysis
Types of Reactions: 1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The spirocyclic structure can enhance binding affinity and specificity, making it a valuable tool in drug design .
Comparison with Similar Compounds
Spiroindolines: Known for their biological activity and used in pharmaceuticals.
Spirooxindoles: Another class of spirocyclic compounds with significant medicinal applications.
Uniqueness: 1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman and piperidinone ring, which imparts distinct chemical and biological properties.
Biological Activity
1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a chroman moiety with a piperidine ring. Its molecular formula is with a molecular weight of approximately 295.36 g/mol. The unique structural arrangement contributes to its biological activity, particularly in modulating receptor interactions.
Pharmacological Activities
Recent studies have indicated that derivatives of spiro[chroman-2,4'-piperidine] compounds exhibit various biological activities, including:
- G-Protein Coupled Receptor Agonism : Some derivatives have been identified as agonists for GPR119, a receptor implicated in metabolic regulation and glucose homeostasis. For instance, lead compounds showed an EC50 of 369 nM and an Emax of 82%, with optimized candidates reaching EC50 values as low as 54 nM .
- Antidiabetic Effects : In vivo studies demonstrated that certain derivatives could significantly reduce glucose excursion in C57BL/6N mice during oral glucose tolerance tests at doses as low as 3 mg/kg .
- Neuroprotective Properties : Compounds within this class have been investigated for their neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural components. Key findings include:
- Substituent Influence : The presence of bulky substituents like the diphenylacetyl group enhances binding affinity and selectivity towards targeted receptors .
- Conformational Rigidity : The spirocyclic structure restricts conformational flexibility, which can enhance receptor binding stability and efficacy .
Case Studies
- Metabolic Regulation : A study involving the administration of optimized spiro[chroman-2,4'-piperidine] derivatives demonstrated significant improvements in metabolic parameters in diabetic mouse models. These findings suggest potential therapeutic applications in managing type 2 diabetes .
- Cognitive Enhancement : Another investigation explored the cognitive-enhancing effects of these compounds in animal models. Results indicated improvements in memory and learning tasks, suggesting neuroprotective benefits that warrant further exploration .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one?
- The synthesis typically involves multi-step routes, including spirocyclization, coupling reactions, and functional group modifications. Key steps include:
- Spirocyclization : Base-catalyzed reactions between chroman-4-one precursors and N-protected piperidinones (e.g., Boc-protected intermediates) to form the spiro core .
- Acylation : Introduction of the 2,2-diphenylacetyl group via coupling reactions (e.g., HATU-mediated amidation or acid chloride activation) under inert conditions .
- Deprotection : Removal of Boc groups using trifluoroacetic acid (TFA) to yield free amines for further derivatization .
- Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for yield and purity.
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming spiro connectivity and substituent positions .
- HRMS : Validates molecular weight and fragmentation patterns .
- Purity Assessment :
- HPLC : Quantifies purity (>95% typically required for biological assays) .
- TLC : Monitors reaction progress using ethyl acetate/hexane eluent systems .
Q. What are the primary physicochemical properties influencing its bioavailability?
- LogP : Estimated via computational tools (e.g., ChemDraw) to assess lipophilicity, which impacts membrane permeability. Derivatives with sulfonyl groups (logP ~2.5) exhibit better cellular uptake than polar trimethoxyphenyl analogs (logP ~1.8) .
- Solubility : Measured in DMSO for in vitro assays; poor aqueous solubility may require formulation with cyclodextrins or lipid-based carriers .
Advanced Research Questions
Q. How does substituent variation on the spiro scaffold affect anticancer activity?
- Structure-Activity Relationship (SAR) Insights :
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl derivatives (e.g., compound 16) show enhanced cytotoxicity (IC₅₀: 0.31–5.62 μM) due to improved target binding, while carbonyl analogs (e.g., compound 15) are less active (IC₅₀: 18.77–47.05 μM) .
- Halogen Substitution : Chlorine or fluorine at specific positions increases metabolic stability and target affinity (e.g., acetyl-CoA carboxylase inhibition at nM concentrations) .
- Data Table :
| Compound | Substituent | IC₅₀ (μM, MCF-7) | Target Affinity |
|---|---|---|---|
| 16 | Sulfonyl | 0.31–5.62 | Caspase-3 activation |
| 15 | Trimethoxy | 18.77–47.05 | Weak HDAC inhibition |
Q. What methodologies are used to evaluate pro-apoptotic mechanisms in cancer cells?
- In Vitro Assays :
- MTT Assay : Measures cell viability after 72-hour treatment; dose-response curves determine IC₅₀ values .
- Annexin V/PI Staining : Quantifies early/late apoptosis via flow cytometry. For example, compound 16 induces >3-fold early apoptosis in MCF-7 cells at 10 μM .
- Cell Cycle Analysis : Flow cytometry reveals G2/M phase arrest (e.g., compound 16 increases sub-G1 populations from 0.30% to 1.54%) .
Q. How can computational modeling predict biological targets and optimize lead compounds?
- Molecular Docking :
- Target Identification : Screens against databases (e.g., PDB) to identify interactions with acetyl-CoA carboxylase or histone deacetylases (HDACs) .
- Binding Affinity : MM-GBSA calculations rank derivatives based on ΔG binding; sulfonyl groups enhance hydrogen bonding with active-site residues .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) to guide structural modifications .
Q. How should researchers address discrepancies in reported biological activities?
- Key Variables :
- Cell Line Variability : Activity varies across MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) due to differential expression of targets like BRCA2 .
- Assay Conditions : Incubation time (24 vs. 72 hours) impacts apoptosis readouts; standardized protocols (e.g., CLSI guidelines) reduce variability .
- Validation Strategies :
- Orthogonal Assays : Confirm results using Western blotting (e.g., PARP cleavage for apoptosis) and CRISPR knockouts of suspected targets .
Q. What strategies improve pharmacokinetics for in vivo translation?
- Prodrug Design : Mask polar groups (e.g., amines) with acetyl or PEGylated moieties to enhance solubility and half-life .
- Structural Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
